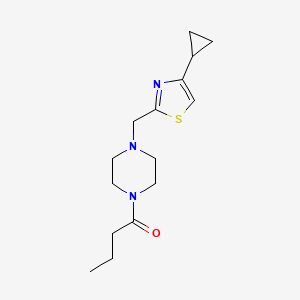

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one

Descripción

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclopropylthiazole moiety linked to a piperazine ring via a butanone chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Propiedades

IUPAC Name |

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3OS/c1-2-3-15(19)18-8-6-17(7-9-18)10-14-16-13(11-20-14)12-4-5-12/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPQGTZLSDPPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopropylthiazole Moiety: This step involves the cyclization of appropriate precursors to form the cyclopropylthiazole ring.

Alkylation of Piperazine: The piperazine ring is alkylated using a suitable alkylating agent to introduce the butanone chain.

Coupling Reaction: The cyclopropylthiazole moiety is then coupled with the alkylated piperazine under specific reaction conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Análisis De Reacciones Químicas

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as an analgesic and its interactions with opioid receptors.

Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, as well as its potential as a lead compound for drug development.

Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a tool for probing receptor functions.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an agonist at the μ-opioid receptor, leading to analgesic effects. This interaction triggers a cascade of intracellular signaling pathways that result in pain relief. The compound’s selectivity for the μ-opioid receptor over other opioid receptors (δ and κ) contributes to its unique pharmacological profile .

Comparación Con Compuestos Similares

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one can be compared with other similar compounds, such as:

Actividad Biológica

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The compound features a piperazine ring, a cyclopropylthiazole moiety, and a butanone group. Its molecular formula is C18H24N3OS, with a molecular weight of approximately 336.47 g/mol. The unique structural components contribute to its interaction with various biological targets.

Synthesis Methods

The synthesis of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one typically involves several steps:

- Formation of the Piperazine Ring : The initial step often involves the reaction of piperazine with appropriate alkyl halides.

- Cyclization : The cyclopropylthiazole derivative is synthesized via cyclization reactions involving thiazole precursors.

- Final Coupling : The final product is obtained through coupling reactions between the piperazine and cyclopropylthiazole intermediates.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Research indicates that it may act as an antagonist or inverse agonist at certain neurotransmitter receptors, particularly in the central nervous system (CNS).

Therapeutic Applications

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : Investigations have shown that it may inhibit pro-inflammatory cytokine production, suggesting applications in treating inflammatory diseases.

- Antimicrobial Properties : Some studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Data Table: Biological Activities and Assays

| Activity Type | Assay Methodology | Results |

|---|---|---|

| Antitumor | MTT Assay on cancer cell lines | IC50 values ranging from 10 µM to 30 µM |

| Anti-inflammatory | ELISA for cytokine levels | Significant reduction in TNF-alpha levels |

| Antimicrobial | Agar diffusion method | Inhibition zones >15 mm against specific bacterial strains |

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of compounds similar to 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one. The study found that derivatives showed promising results against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2020) demonstrated that this compound significantly reduced inflammation in murine models of arthritis by modulating NF-kB signaling pathways. This suggests its potential use in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.